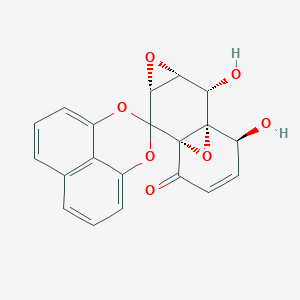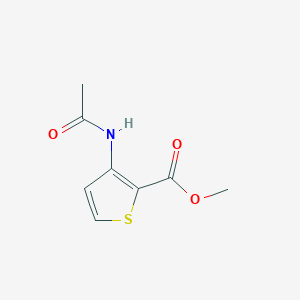
Methyl 3-acetamidothiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-acetamidothiophene-2-carboxylate” is a chemical compound with the CAS Number: 22288-79-5 . It has a molecular weight of 199.23 and its molecular formula is C8H9NO3S .
Synthesis Analysis
The synthesis of “Methyl 3-acetamidothiophene-2-carboxylate” involves the use of Methyl 3-amino-2-thiophenecarboxylate as a starting material . Acetyl chloride is added to a solution of the starting material in pyridine, and the reaction is carried out at room temperature . The product is obtained after removal of the solvent and washing with water .Molecular Structure Analysis
The InChI code for “Methyl 3-acetamidothiophene-2-carboxylate” is 1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
“Methyl 3-acetamidothiophene-2-carboxylate” is a solid at room temperature . It has a melting point of 94 - 95 degrees Celsius .Applications De Recherche Scientifique
Synthesis and properties of 1,4-dihydrothieno[3,2-e][1,2,4]triazepin-5-ones, highlighting the reactivity of methyl 3-aminothiophene-2-carboxylate with hydrazonoyl chlorides (Sabri et al., 2006).
The preparation and Diels–Alder reactions of sulfur and phosphorus-substituted dienophiles and 2-aza-substituted 1,3-dienes, where 3-carboxylated 2,5-dihydrothiophenes were used as dienophilic components (Mcintosh & Pillon, 1984).
Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate, showcasing a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling (Rizwan et al., 2015).
The use of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates in the synthesis of thiophene-2,4-diols and subsequent conversion to 3,5-dialkoxythiophene-2-carboxylic acids (Corral & Lissavetzky, 1984).
Synthesis of poly substituted 3-aminothiophenes and exploration of thiophene chemistry using active functional groups (Chavan et al., 2016).
Assessment of the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives, focusing on methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate (Lepailleur et al., 2014).
The crystal structure and computational study of Methyl-3-Aminothiophene-2-Carboxylate, revealing its key role as an intermediate in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).
Studies on the solution properties of water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) (P3TAA) (Kim et al., 1999).
The conversion of acetamidothiophens into thienopyridines, exploring mechanisms and potential applications (Meth–Cohn et al., 1981).
Synthesis and characterization of carboxylated polythiophenes for application as polymer biosensors in liquid and solid states (Kim et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 3-acetamidothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYLIJOPUUXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352556 | |
| Record name | methyl 3-acetamidothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetamidothiophene-2-carboxylate | |
CAS RN |
22288-79-5 | |
| Record name | methyl 3-acetamidothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

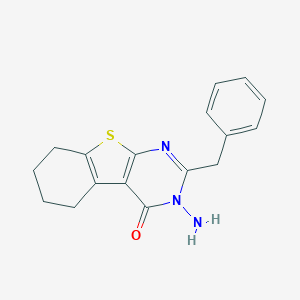
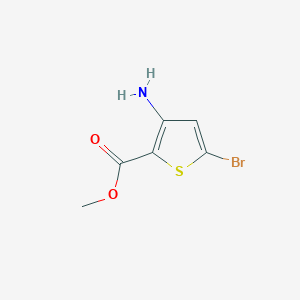
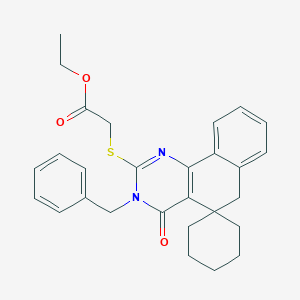
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
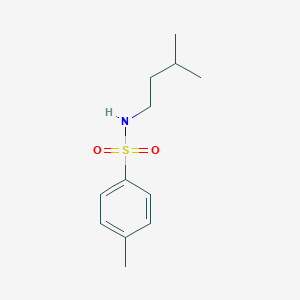
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
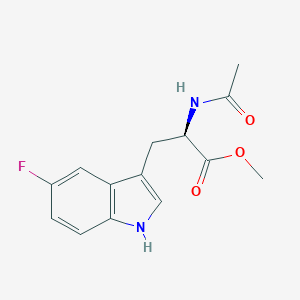
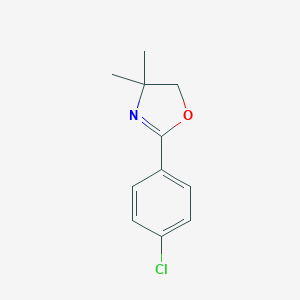
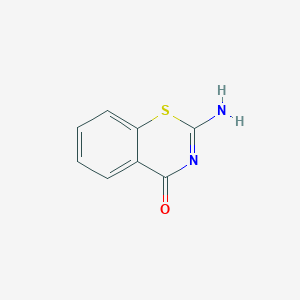
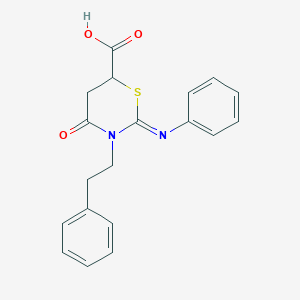
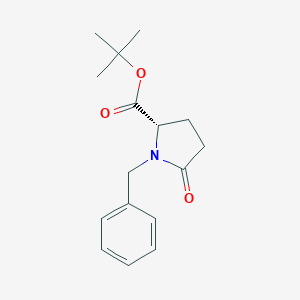
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
